molecular formula C12H12O4 B6154723 1-[3-(methoxycarbonyl)phenyl]cyclopropane-1-carboxylic acid CAS No. 1314766-17-0

1-[3-(methoxycarbonyl)phenyl]cyclopropane-1-carboxylic acid

Cat. No.: B6154723
CAS No.: 1314766-17-0
M. Wt: 220.22 g/mol
InChI Key: XTCGDMPNMPGPOT-UHFFFAOYSA-N
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Description

1-[3-(methoxycarbonyl)phenyl]cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C12H12O4 It is characterized by a cyclopropane ring attached to a phenyl group, which is further substituted with a methoxycarbonyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(methoxycarbonyl)phenyl]cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of a phenyl-substituted alkene with a diazo compound in the presence of a transition metal catalyst. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like rhodium acetate. The reaction proceeds through the formation of a metal-carbene intermediate, which then undergoes cyclopropanation to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-[3-(methoxycarbonyl)phenyl]cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The methoxycarbonyl group can be reduced to an alcohol or other functional groups.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used for aromatic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of alcohols or other reduced products.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-[3-(methoxycarbonyl)phenyl]cyclopropane-1-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1-[3-(methoxycarbonyl)phenyl]cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates. These intermediates can interact with enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-[3-(methoxycarbonyl)phenyl]cyclopropane-1-carboxamide: Similar structure but with an amide group instead of a carboxylic acid group.

    1-[3-(methoxycarbonyl)phenyl]cyclopropane-1-methanol: Similar structure but with a methanol group instead of a carboxylic acid group.

Uniqueness

1-[3-(methoxycarbonyl)phenyl]cyclopropane-1-carboxylic acid is unique due to its combination of a cyclopropane ring and a phenyl group with specific substituents. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

CAS No.

1314766-17-0

Molecular Formula

C12H12O4

Molecular Weight

220.22 g/mol

IUPAC Name

1-(3-methoxycarbonylphenyl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C12H12O4/c1-16-10(13)8-3-2-4-9(7-8)12(5-6-12)11(14)15/h2-4,7H,5-6H2,1H3,(H,14,15)

InChI Key

XTCGDMPNMPGPOT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC=C1)C2(CC2)C(=O)O

Purity

95

Origin of Product

United States

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